molecular formula C15H11IN2OS B6076072 2-benzylsulfanyl-6-iodo-3H-quinazolin-4-one

2-benzylsulfanyl-6-iodo-3H-quinazolin-4-one

Cat. No.: B6076072
M. Wt: 394.2 g/mol
InChI Key: IQIDTZAWBQMBML-UHFFFAOYSA-N
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Description

2-benzylsulfanyl-6-iodo-3H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities Quinazolinones are heterocyclic compounds containing a benzene ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylsulfanyl-6-iodo-3H-quinazolin-4-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-benzylsulfanyl-6-iodo-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The iodine atom can be reduced to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base (e.g., potassium carbonate) are typical.

Major Products

    Oxidation: Produces sulfoxides or sulfones.

    Reduction: Produces 2-benzylsulfanyl-3H-quinazolin-4-one.

    Substitution: Produces various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

2-benzylsulfanyl-6-iodo-3H-quinazolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-6-iodo-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzylsulfanyl-6-iodo-3H-quinazolin-4-one is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the benzylsulfanyl group enhances its lipophilicity, while the iodine atom can participate in halogen bonding, potentially increasing its binding affinity to biological targets .

Properties

IUPAC Name

2-benzylsulfanyl-6-iodo-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2OS/c16-11-6-7-13-12(8-11)14(19)18-15(17-13)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIDTZAWBQMBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C=C(C=C3)I)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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